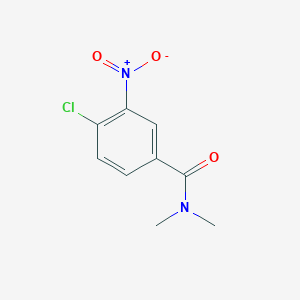

4-Chloro-N,N-dimethyl-3-nitrobenzamide

Description

4-Chloro-N,N-dimethyl-3-nitrobenzamide (molecular formula: C₉H₁₀ClN₂O₃) is a substituted benzamide derivative characterized by a nitro group at the 3-position, a chlorine atom at the 4-position of the benzene ring, and an N,N-dimethylamide functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals. Its crystal structure reveals intermolecular N–H⋯O and C–H⋯O hydrogen bonds, with π-π interactions stabilizing the lattice . Notably, it has been used in the synthesis of biphenylcarboxamide derivatives via Suzuki coupling and in nucleophilic displacement reactions with thiols .

Properties

IUPAC Name |

4-chloro-N,N-dimethyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-11(2)9(13)6-3-4-7(10)8(5-6)12(14)15/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOXTSMUEXTUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10967953 | |

| Record name | 4-Chloro-N,N-dimethyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-04-3 | |

| Record name | 4-CHLORO-N,N-DIMETHYL-3-NITROBENZAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-N,N-dimethyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N,N-dimethyl-3-nitrobenzamide typically involves the nitration of 4-chloro-N,N-dimethylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 3-position of the benzamide ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-dimethyl-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the chloro group with a methoxy group.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Reduction: 4-Amino-N,N-dimethyl-3-nitrobenzamide.

Substitution: 4-Methoxy-N,N-dimethyl-3-nitrobenzamide.

Scientific Research Applications

4-Chloro-N,N-dimethyl-3-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dimethyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the chloro and dimethyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

The structural analogs of 4-Chloro-N,N-dimethyl-3-nitrobenzamide differ primarily in the substituents on the benzene ring and the amide nitrogen. Below is a systematic comparison:

Substituent Variations on the Amide Nitrogen

Key Observations :

- Lipophilicity : Chlorine substituents (e.g., in 4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide) increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

- Electronic Effects : The nitro group at the 3-position is strongly electron-withdrawing, activating the benzene ring for electrophilic substitution. Methoxy groups (e.g., in 4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzamide) donate electron density, altering reactivity .

Substituent Variations on the Benzene Ring

Key Observations :

- Hydrogen Bonding : The absence of N,N-dimethyl groups in 4-Chloro-3-nitrobenzamide allows for stronger intermolecular hydrogen bonds, influencing crystallization behavior .

- Steric Effects : Bulky substituents (e.g., 4-methyl in 4-Chloro-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide) may hinder access to reactive sites, affecting synthetic yields .

Biological Activity

4-Chloro-N,N-dimethyl-3-nitrobenzamide is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. Its biological activity stems from its structural components, which include a chloro group and a nitro group on the benzamide framework. This article will delve into the compound's biological activities, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties

- Molecular Weight : 215.65 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Reactivity : The nitro group can undergo reduction reactions, while the chloro group can participate in nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study found that derivatives of this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that the compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxic effects were evaluated using the MTT assay, revealing a dose-dependent response.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The biological activity of this compound is attributed to its ability to form reactive intermediates through bioreduction of the nitro group. These intermediates can interact with cellular macromolecules, leading to oxidative stress and apoptosis in cancer cells. Additionally, the chloro substituent enhances its reactivity towards nucleophiles, facilitating interactions with biomolecules.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical for bacterial survival in hostile environments.

Case Study 2: Anticancer Properties

In another investigation, the anticancer potential was assessed using animal models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues, confirming its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.